Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane

Catalog No.
S13333418
CAS No.
M.F
C14H16F3N2O3PS
M. Wt
380.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl...

Product Name

Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane

IUPAC Name

diethoxy-[1-phenyl-3-(trifluoromethyl)pyrazol-4-yl]oxy-sulfanylidene-λ5-phosphane

Molecular Formula

C14H16F3N2O3PS

Molecular Weight

380.32 g/mol

InChI

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-12-10-19(11-8-6-5-7-9-11)18-13(12)14(15,16)17/h5-10H,3-4H2,1-2H3

InChI Key

WDTRDDXOSGHRKV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2

Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, commonly referred to as Flupyrazofos, is an organophosphorus compound characterized by a unique structural configuration. It features a pyrazole ring that is substituted with a phenyl group and a trifluoromethyl group, along with an oxy-thioxo-lambda5-phosphane moiety. The molecular formula of this compound is C14H16F3N2O3PSC_{14}H_{16}F_3N_2O_3PS, and it has a molecular weight of approximately 358.32 g/mol .

This compound is primarily recognized for its applications in agriculture as a pesticide, particularly targeting various pests while exhibiting low toxicity to non-target organisms. Its chemical structure contributes to its effectiveness in disrupting biological processes in pests.

Typical of organophosphorus compounds:

  • Hydrolysis: The thioester bond can be hydrolyzed in the presence of water, leading to the formation of corresponding thiol and alcohol derivatives.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions, allowing for the introduction of various nucleophiles.
  • Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones, which may alter the biological activity and stability of the compound.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Flupyrazofos exhibits significant biological activity as an insecticide and acaricide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and eventual death of the pest .

Additionally, studies have indicated that Flupyrazofos has a relatively low toxicity profile for mammals and beneficial insects, making it a favorable option for integrated pest management strategies .

The synthesis of Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane typically involves several key steps:

  • Formation of Pyrazole Derivative: The initial step includes the synthesis of the pyrazole ring through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of Trifluoromethyl Group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.
  • Phosphorylation: The final step involves introducing the phosphane moiety through reactions with phosphorus-containing reagents, often involving thionyl chloride or phosphorus pentoxide to form the thioester linkage.

These steps may vary based on specific laboratory protocols and desired purity levels.

Flupyrazofos is primarily utilized in agricultural settings as:

  • Insecticide: Effective against a wide range of pests including aphids, whiteflies, and spider mites.
  • Acaricide: Used for controlling mite populations on various crops.
  • Pesticide Formulations: Incorporated into various pesticide products due to its efficacy and safety profile.

Its application extends beyond agriculture into research settings where it serves as a model compound for studying organophosphate chemistry.

Research has shown that Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane interacts with several biological systems:

Similar Compounds

Several compounds share structural similarities with Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, including:

Compound NameStructure FeaturesUnique Aspects
IsopyrazamSimilar pyrazole structureDifferent substituents affecting potency
PenflufenContains a trifluoromethyl groupUsed primarily as a fungicide
ImidaclopridNeonicotinoid classActs on different neuroreceptors

Flupyrazofos stands out due to its unique combination of both pyrazole and phosphane functionalities, which enhances its insecticidal properties while maintaining lower toxicity profiles compared to other similar compounds .

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

380.05713503 g/mol

Monoisotopic Mass

380.05713503 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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